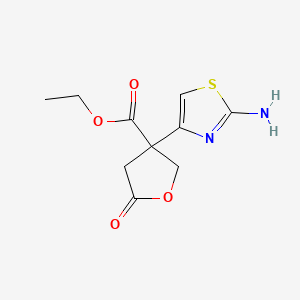

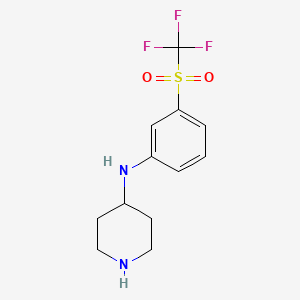

n-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-sulfonyl piperidine derivatives has been explored in various studies. For instance, the synthesis of N-acyl and N-sulfonyl piperidines was investigated through cyclic voltammetry and their anodic methoxylation was performed using different anodes and electrolytes, leading to the formation of α-monomethoxy and α,α'-dimethoxy derivatives under specific conditions . Additionally, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate, through a multi-step process involving the reaction with alkyl/aryl sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of related sulfonyl aniline compounds has been characterized using various techniques. For example, 3-(3-nitrophenylsulfonyl)aniline was characterized by elemental analysis, IR, 1H NMR, and X-ray single crystal diffraction. The optimized geometries of the compound were calculated using quantum chemical calculations, which closely resembled the crystal structure . This provides insight into the molecular structure of similar N-sulfonyl piperidine derivatives.

Chemical Reactions Analysis

Chemical reactions involving N-sulfonyl piperidine derivatives include electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides, which leads to the formation of spirocyclic dihydropyridines. These can be further converted to valuable spirocyclic piperidines, which are related to biologically active molecules . This reaction demonstrates the reactivity of the N-sulfonyl group in inducing complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-sulfonyl piperidine derivatives can be inferred from studies on similar compounds. The electrostatic potential isosurface map and frontier orbital gap of 3-(3-nitrophenylsulfonyl)aniline were calculated, providing information on the electronic properties of the molecule . The anodic methoxylation studies of N-acyl and N-sulfonyl piperidines reveal the influence of different anodes and electrolytes on the selectivity of methoxylation, indicating the impact of experimental conditions on the chemical properties of these compounds .

Applications De Recherche Scientifique

1. Potential Ligands for μ Opioid and I2-Imidazoline Receptors

- Application Summary : Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides have been synthesized and screened for their potential as ligands for μ opioid and I2-imidazoline receptors .

- Methods of Application : The synthetic approach involved the introduction of a spacer between the piperidine and the functional group by reductive amination of piperidinone .

- Results : Two of the compounds showed high affinity for μ opioid receptors and had moderate analgesic properties in the hot plate and writhing tests . They were found to be μ opioid agonists .

2. Para-fluorofentanyl

- Application Summary : Para-fluorofentanyl, a fentanyl analogue, has been classified pharmacologically as a relatively selective mu-type opioid-receptor agonist with a profile similar to that of fentanyl .

- Methods of Application : The substance was tested for its analgesic potency in rodents and for its substitution potential in morphine-dependent withdrawn monkeys .

- Results : Its analgesic potency in rodents is estimated to be 100 times that of morphine . It substitutes completely for morphine in morphine-dependent withdrawn monkeys and is about 50—75 times more potent than morphine in this regard .

Propriétés

IUPAC Name |

N-[3-(trifluoromethylsulfonyl)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c13-12(14,15)20(18,19)11-3-1-2-10(8-11)17-9-4-6-16-7-5-9/h1-3,8-9,16-17H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHAFYHOWVRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380095 | |

| Record name | N-[3-(Trifluoromethanesulfonyl)phenyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline | |

CAS RN |

387350-88-1 | |

| Record name | N-[3-[(Trifluoromethyl)sulfonyl]phenyl]-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Trifluoromethanesulfonyl)phenyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-((trifluoromethyl)sulfonyl)phenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)